![molecular formula C16H18BrNO3 B276763 N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as Briciclib, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that regulate cell division and are frequently dysregulated in cancer cells. Briciclib has shown promising results in preclinical studies as a potential anticancer drug.
Wirkmechanismus
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide targets CDKs, specifically CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control. By inhibiting these enzymes, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can prevent cancer cells from dividing and proliferating. Additionally, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, meaning it is well-absorbed and distributed in the body. It has a half-life of approximately 4 hours and is metabolized by the liver. N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has also been shown to have low toxicity in preclinical studies, indicating it may be a safe and effective anticancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its specificity for CDK2 and CDK9, which makes it a targeted therapy option. Additionally, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has shown synergistic effects when used in combination with other chemotherapy drugs, potentially increasing its effectiveness. However, one limitation of N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase its availability for research and clinical use. Additionally, further preclinical studies are needed to determine its efficacy and safety in combination with other chemotherapy drugs. Clinical trials are also needed to determine its effectiveness in humans as an anticancer drug. Finally, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide may have potential applications in other diseases beyond cancer, such as viral infections and neurodegenerative diseases.
Synthesemethoden
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can be synthesized using a multi-step process starting from 4-bromobenzaldehyde and 1,8-diaminooctane. The intermediate product is then reacted with an isocyanate to form the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential as an anticancer drug. Preclinical studies have shown that it can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential combination therapy option.
Eigenschaften
Molekularformel |
C16H18BrNO3 |
|---|---|
Molekulargewicht |
352.22 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C16H18BrNO3/c17-11-4-6-12(7-5-11)18-15(20)13-10-14(19)21-16(13)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,18,20) |
InChI-Schlüssel |
GPTIQFCJMLKUMT-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



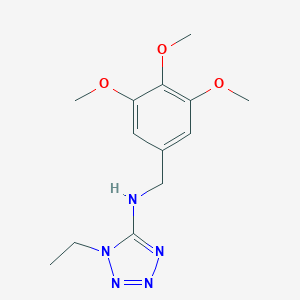
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)
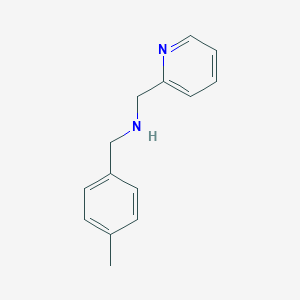
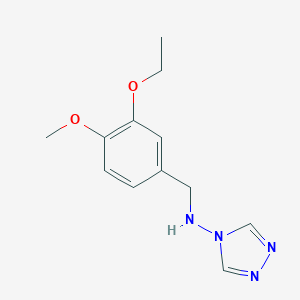

![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
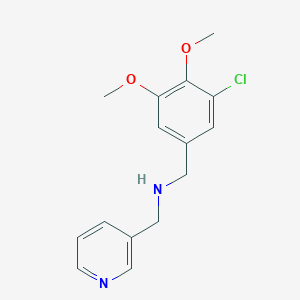
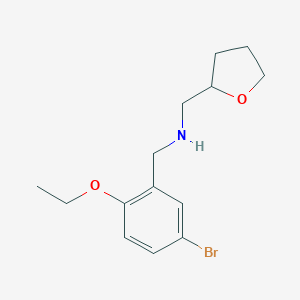
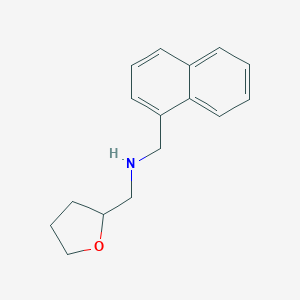
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
